Acetonitrile, fluoro(phenylseleno)-
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Overview
Description
Acetonitrile, fluoro(phenylseleno)-: is an organoselenium compound that features a fluoro group and a phenylseleno group attached to an acetonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, fluoro(phenylseleno)- typically involves the reaction of acetonitrile with phenylselenyl chloride in the presence of a fluorinating agent. One common method involves the use of potassium fluoride as the fluorinating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluoro and phenylseleno groups .
Industrial Production Methods: Industrial production of acetonitrile, fluoro(phenylseleno)- may involve large-scale electrochemical fluorination processes. These processes utilize anhydrous hydrogen fluoride and nickel electrodes to achieve the desired fluorination . The reaction conditions are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetonitrile, fluoro(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno group to a selenide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
Chemistry: Acetonitrile, fluoro(phenylseleno)- is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the synthesis of fluorinated organic compounds .
Biology and Medicine: Its unique chemical properties make it a candidate for drug design and development .
Industry: In the industrial sector, acetonitrile, fluoro(phenylseleno)- is used in the production of specialty chemicals and materials. It is also explored for its potential use in electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of acetonitrile, fluoro(phenylseleno)- involves its interaction with molecular targets through its fluoro and phenylseleno groups. The fluoro group enhances the compound’s polarity and reactivity, while the phenylseleno group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in diverse applications .
Comparison with Similar Compounds
Fluoroacetonitrile: Similar in structure but lacks the phenylseleno group.
Phenylselenyl chloride: Contains the phenylseleno group but lacks the acetonitrile backbone.
Acetonitrile: The simplest form without any additional functional groups.
Uniqueness: Acetonitrile, fluoro(phenylseleno)- is unique due to the presence of both fluoro and phenylseleno groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
140870-79-7 |
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Molecular Formula |
C8H6FNSe |
Molecular Weight |
214.11 g/mol |
IUPAC Name |
2-fluoro-2-phenylselanylacetonitrile |
InChI |
InChI=1S/C8H6FNSe/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H |
InChI Key |
OCJZXQIMWVXPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C(C#N)F |
Origin of Product |
United States |
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